N-(5-chloro-2-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic acetamide derivative characterized by a thiazolo[4,5-d]pyrimidin core. Its structure features a 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen and a methylsulfanyl substituent at position 2 of the thiazolo-pyrimidine ring. The methylsulfanyl group likely enhances lipophilicity, influencing membrane permeability, while the chloro and methoxy substituents may modulate electronic properties and target interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S2/c1-23-10-4-3-8(16)5-9(10)18-11(21)6-20-7-17-13-12(14(20)22)25-15(19-13)24-2/h3-5,7H,6H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMIZLSXIJDJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews available literature regarding its biological properties, including antibacterial, antioxidant, and antiproliferative activities.
The molecular formula of the compound is , with a molecular weight of approximately 360.9 g/mol. The compound features a thiazolo-pyrimidine structure, which is known for various pharmacological activities.
Antibacterial Activity
Recent studies have shown that compounds with similar thiazolo-pyrimidine structures exhibit significant antibacterial properties. For instance:
- Study Findings : A series of thiazole derivatives were synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated remarkable activity at concentrations as low as 100 µg/mL .
- Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 100 |
| N-(5-chloro-2-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo...] | TBD |
Antioxidant Activity
The antioxidant potential of similar compounds has been assessed using various assays such as the DPPH radical scavenging assay. The results indicate that:
- Antioxidant Efficacy : Compounds with electron-withdrawing groups (like chloro and methoxy) have shown enhanced radical scavenging activity compared to their counterparts without these groups .
Antiproliferative Activity
The antiproliferative effects of thiazolo-pyrimidine derivatives have been investigated in various cancer cell lines:
- Case Study : A study evaluated the antiproliferative activity of several thiazolo derivatives against human cancer cell lines (SGC-7901, A549). One compound demonstrated an IC50 value of 0.011–0.015 µM, indicating potent activity compared to standard treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific functional groups significantly influences the biological activity:
- Key Observations :
- Electron-withdrawing substituents enhance antibacterial and antioxidant activities.
- The positioning of substituents on the aromatic rings plays a crucial role in determining the efficacy against bacterial strains and cancer cell lines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. N-(5-chloro-2-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The thiazole ring contributes to the compound's interaction with cellular targets involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various bacterial strains. Its structure allows for effective binding to bacterial enzymes, disrupting their function and leading to cell death. Studies have shown promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating strong cytotoxicity .
Case Study 2: Antimicrobial Activity
In a controlled laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that it had comparable efficacy to standard antibiotics, suggesting its potential use as an antimicrobial agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Core Structure : Pyridazine ring (vs. thiazolo[4,5-d]pyrimidine).
- The 4-methoxyphenyl substituent may increase steric bulk compared to the methylsulfanyl group in the target compound.
- Implications : Pyridazine derivatives are often associated with anti-inflammatory or antimicrobial activity, but the absence of sulfur atoms could reduce interactions with thiol-dependent enzymes .
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide
- Core Structure : Triazolo[4,5-d]pyrimidine (vs. thiazolo[4,5-d]pyrimidine).
- Key Differences : A triazole ring replaces the thiazole, introducing an additional nitrogen atom. The phenylmethyl substituent at position 3 increases hydrophobicity compared to the methylsulfanyl group.
- Implications : Triazolo-pyrimidines are common in kinase inhibitors; the nitrogen-rich structure may enhance binding to ATP-binding pockets .
Substituent-Driven Comparisons
N-Substituted Acetamides with 1,3,4-Oxadiazole Moieties
- Examples : N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives.
- Key Differences : Replacement of the thiazolo-pyrimidine core with 1,3,4-oxadiazole and butanamide chains.
- Reported Activity : These compounds exhibit lipoxygenase inhibitory and antibacterial effects, suggesting that the oxadiazole moiety contributes to enzyme inhibition via electron-withdrawing properties .
N-(5-chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide
- Key Differences: A thiophene-methylamino group replaces the thiazolo-pyrimidine core.
Functional Group Analogues in Agrochemicals
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Key Differences : Sulfonamide group and triazolo-pyrimidine core (vs. acetamide and thiazolo-pyrimidine).
- Implications : Flumetsulam’s sulfonamide group is critical for herbicidal activity via acetolactate synthase inhibition. The target compound’s acetamide group may favor different modes of action .
Structural and Functional Analysis Table
Key Findings and Implications
- Structural Flexibility : The thiazolo-pyrimidine core distinguishes the target compound from pyridazine, triazolo-pyrimidine, and oxadiazole analogs, which may confer unique target selectivity.
- Bioactivity Gaps : While analogs demonstrate kinase inhibition, antibacterial, or herbicidal activity, the target compound’s specific pharmacological profile remains uncharacterized in the provided evidence. Further studies on enzyme binding assays (e.g., kinase or protease screens) are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
